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3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one

CNS drug discovery GABAA receptor ligands Physicochemical property optimization

The compound is a synthetic, heterocyclic small molecule built on the 1,2,4-triazolo[4,3-b]pyridazine scaffold, featuring a 6‑chloro substituent and a pyrrolidine amide side‑chain linked via a propanone spacer. This core has been patented as a selective GABAA receptor ligand scaffold and has also been explored as a kinase inhibitor hinge‑binder.

Molecular Formula C12H14ClN5O
Molecular Weight 279.72
CAS No. 1189749-77-6
Cat. No. B3032167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one
CAS1189749-77-6
Molecular FormulaC12H14ClN5O
Molecular Weight279.72
Structural Identifiers
SMILESC1CCN(C1)C(=O)CCC2=NN=C3N2N=C(C=C3)Cl
InChIInChI=1S/C12H14ClN5O/c13-9-3-4-10-14-15-11(18(10)16-9)5-6-12(19)17-7-1-2-8-17/h3-4H,1-2,5-8H2
InChIKeyGIPYEINKTPUBDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one (CAS 1189749-77-6): Core Structure & Research Context


The compound is a synthetic, heterocyclic small molecule built on the 1,2,4-triazolo[4,3-b]pyridazine scaffold, featuring a 6‑chloro substituent and a pyrrolidine amide side‑chain linked via a propanone spacer. This core has been patented as a selective GABAA receptor ligand scaffold [1] and has also been explored as a kinase inhibitor hinge‑binder [2]. The specific substitution pattern (6‑Cl, pyrrolidine amide) introduces characteristic electronic and steric features that distinguish it from close congeners.

GABAA α2/α3 ligand scaffold from patent series
6‑Cl substitution may engage halogen bonding
Non‑piperidine amide hinge‑binder probe
Pyrrolidine ring alters carbonyl orientation
High Fsp3 (0.50) tool for fragment‑based discovery
May reduce aromatic stacking artifacts

Why 3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one Cannot Simply Be Replaced by Similar Triazolopyridazines


Triazolopyridazine derivatives are not interchangeable because small structural modifications—such as the replacement of the 6‑chloro group with a different halogen, the change of the amide partner from pyrrolidine to piperidine, or the removal of the propanone linker—can drastically alter receptor subtype selectivity, kinase inhibition profile, and physicochemical properties like lipophilicity and solubility. The GABAA receptor pharmacophore, for example, is exquisitely sensitive to the nature of the Z‑substituent [1], and SAR studies on the triazolopyridazine scaffold have shown that even a modest shift from a pyrrolidine to a piperidine amide can change c‑Met kinase IC50 by more than an order of magnitude . Therefore, generic substitution without experimental validation risks losing the very activity a user is seeking.

Halogen
Replacing 6‑Cl with H, F, or Br can shift GABAA subtype affinity and lipophilicity; the 6‑Cl derivative may not transfer receptor profile to other halogenated analogs.
Amide
Pyrrolidine vs. piperidine amide may alter kinase hinge‑binding geometry and kinome selectivity; SAR shows IC50 can vary by >10‑fold between ring sizes.
Linker
Modifying the propanone linker to acetyl or butyryl can disrupt the spatial relationship between triazolopyridazine core and amide, likely affecting target engagement.

Quantitative Comparative Evidence: 3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one vs. Key Analogs


6-Chloro Substituent Lipophilicity Advantage Over 6-Hydrogen Analog

The 6‑chloro substituent of the target compound increases lipophilicity relative to the unsubstituted (6‑H) analog, improving predicted blood‑brain barrier permeability. The Measured log P (cLogP) of the target compound is 0.51 ; the 6‑H analog (3-([1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one) would have a cLogP approximately 0.3–0.5 units lower, based on the Hansch π‑value for aromatic chlorine.

Lipophilicity
Data to verify
Target cLogP = 0.51; 6‑H analog ≈ 0.1–0.2; Δ ≈ +0.3 to +0.4
May support CNS permeability prediction
Calculated values; confirm experimentally
CNS drug discovery GABAA receptor ligands Physicochemical property optimization

Pyrrolidine Amide vs. Piperidine Amide: Impact on Kinase Binding Conformation

The pyrrolidine amide in the target compound provides a different conformational constraint than the piperidine amide found in many analogue series. In a closely related 6‑amino-substituted series, the piperidine amide derivative (3-{6-[(3-methoxypropyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one) inhibited c‑Met kinase with an IC50 of 0.090 µM, about 4‑to‑5‑fold weaker than the reference inhibitor Foretinib (IC50 = 0.019 µM) . A pyrrolidine amide, by reducing ring size, shifts the spatial orientation of the carbonyl group and can alter hinge‑binding geometry, potentially leading to a different kinase selectivity profile or improved metabolic stability .

Kinase binding
Class-level inference
Piperidine analog IC50 = 0.090 µM (c-Met); Foretinib 0.019 µM; pyrrolidine expected ≥2‑fold shift
Supports kinase fingerprint differentiation
Target IC50 not reported; extrapolated from ring-size SAR
Kinase inhibitor c-Met Structure-activity relationship (SAR)

Higher Fsp3 (Fraction of sp3 Carbons) Compared to 6‑Aryl Analogues

The target compound has an Fsp3 value of 0.50, as reported by Fluorochem . This indicates that half of its carbon atoms are sp3‑hybridized. In contrast, many biologically active triazolopyridazines that carry a 6‑aryl substituent (e.g., 6‑phenyl or 6‑pyridyl) have Fsp3 values below 0.30. A higher Fsp3 correlates with improved aqueous solubility and reduced aromatic stacking‑related promiscuity, making the target compound a more attractive tool for fragment‑based or phenotypic screening campaigns.

Fraction sp3
Reported
Target Fsp3 = 0.50; typical 6‑aryl analog ≈ 0.20–0.30; Δ ≈ +0.20 to +0.30
May reduce solubility‑related assay artifacts
Based on calculated Fsp3; verify in assay buffer
Drug-likeness Fraction sp3 Medicinal chemistry design

Optimal Research and Procurement Scenarios for 3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(pyrrolidin-1-yl)propan-1-one


GABAA α2/α3 Subtype-Selective Ligand Design

The compound’s core scaffold is explicitly claimed as a selective GABAA α2/α3 ligand in Merck patents [1]. The pyrrolidine‑amide side‑chain mimics the Z‑substituent of the patented generic formula, and the 6‑chloro group can engage in a halogen‑bonding interaction that may enhance α2/α3 affinity. Procure this compound when initiating a CNS anxiety‑disorder program that requires an α2‑preferring chemotype with moderate lipophilicity (cLogP 0.51).

Kinase Profiling with a Non‑Piperidine Amide Hinge‑Binder

The triazolopyridazine core is a recognized kinase hinge‑binding motif [1]. Unlike most commercial analogues that incorporate a piperidine amide, this compound offers a pyrrolidine amide, which alters the torsional angle of the carbonyl group and may lead to a distinct kinase selectivity profile. Use this compound in mini‑panel kinase screens when searching for hits that avoid the off‑target profile common to piperidine‑amide containing inhibitors.

Fragment‑Based Drug Discovery (FBDD) with a High‑Fsp3 Scaffold

With an Fsp3 of 0.50, this compound is an excellent starting point for fragment‑based campaigns aimed at discovering soluble, non‑flat chemical matter [1]. Its relatively small size (MW 279.73) and moderate cLogP (0.51) place it well within fragment‑likeness space, and the 6‑chloro group provides a synthetic handle for further elaboration.

Application
Selection Property
Validation Focus
GABAA α2/α3 ligand research
6‑Cl halogen‑bonding potential, moderate lipophilicity
Recombinant α2/α3 affinity assays
Kinase hinge‑binder profiling
Pyrrolidine amide vs. piperidine hinge geometry
Mini‑panel kinase selectivity screening
Fragment‑based discovery (FBDD)
High Fsp3 scaffold, fragment‑like MW
Solubility and promiscuity reduction in screens
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